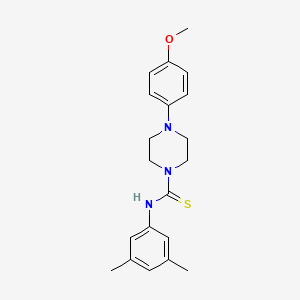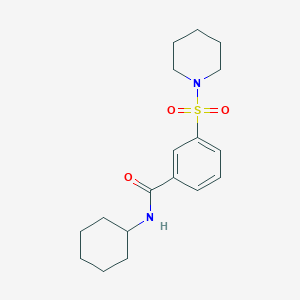
2,2'-bis(2-hydroxyethyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone
Overview
Description
‘2,2'-bis(2-hydroxyethyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone' is a synthetic molecule that has been extensively studied for its potential applications in scientific research. This compound is also known as BITC and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
BITC has been extensively studied for its potential applications in scientific research. It has been found to have anticancer properties and has been shown to induce apoptosis in cancer cells. BITC has also been found to have antimicrobial properties and has been shown to inhibit the growth of various bacteria and fungi. In addition, BITC has been found to have antioxidant properties and has been shown to protect against oxidative stress.
Mechanism of Action
The mechanism of action of BITC is not fully understood, but it is believed to act by disrupting cellular processes that are essential for the survival of cancer cells. BITC has been shown to induce apoptosis in cancer cells by activating caspase enzymes, which are responsible for the breakdown of cellular components. In addition, BITC has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
BITC has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and protect against oxidative stress. BITC has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
BITC has several advantages for lab experiments, including its low cost and availability. It is also relatively stable and can be stored for extended periods of time. However, BITC has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on BITC. One area of research could focus on the development of more efficient synthesis methods for BITC. Another area of research could focus on the development of new applications for BITC, such as its potential use as a therapeutic agent for the treatment of cancer or infectious diseases. Additionally, further research could be conducted to better understand the mechanism of action of BITC and its effects on cellular processes.
properties
IUPAC Name |
2-(2-hydroxyethyl)-5-[2-(2-hydroxyethyl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6/c23-7-5-21-17(25)13-3-1-11(9-15(13)19(21)27)12-2-4-14-16(10-12)20(28)22(6-8-24)18(14)26/h1-4,9-10,23-24H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGDPNHSNFVIQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC4=C(C=C3)C(=O)N(C4=O)CCO)C(=O)N(C2=O)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethyl)-5-[2-(2-hydroxyethyl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-{4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B3445276.png)
![1-[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B3445282.png)
![N-(2,4-dichlorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3445294.png)
![1-ethyl-4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3445302.png)
![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B3445306.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B3445326.png)
![1-(4-fluorophenyl)-4-[(4-methoxy-2-methylphenyl)sulfonyl]piperazine](/img/structure/B3445343.png)
![ethyl {[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B3445350.png)
![N-(2-chlorophenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3445362.png)

![N-(4-bromophenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B3445374.png)
![ethyl 4-{[(4-bromo-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B3445381.png)
